2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
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Overview
Description
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes bromine, difluoromethyl, and methyl groups attached to a pyrazole ring, making it an interesting subject for research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the pyrazole rings. The process includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of bromine and difluoromethyl groups: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Difluoromethylation can be achieved using difluoromethylating agents such as bromodifluoromethane.
Coupling of the pyrazole rings: The final step involves coupling the two pyrazole rings through a propanamide linker, which can be done using standard amide coupling reagents like EDCI or HATU
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: The pyrazole rings can participate in coupling reactions to form larger, more complex molecules
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amino derivative, while oxidation might produce a ketone or carboxylic acid derivative .
Scientific Research Applications
2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups can enhance binding affinity and selectivity, while the pyrazole rings provide a stable scaffold for interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]propanoic acid: Similar structure but with a carboxylic acid group instead of a propanamide linker.
4-Bromo-3,5-difluoroanisole: Contains bromine and difluoromethyl groups but lacks the pyrazole rings.
4-(Trifluoromethyl)benzyl bromide: Features a trifluoromethyl group and bromine but on a benzene ring instead of a pyrazole.
Uniqueness
The uniqueness of 2-[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]-N~1~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PROPANAMIDE lies in its combination of functional groups and the presence of two pyrazole rings, which provide a versatile platform for further chemical modifications and applications .
Properties
Molecular Formula |
C14H18BrF2N5O |
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Molecular Weight |
390.23 g/mol |
IUPAC Name |
2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C14H18BrF2N5O/c1-6-11(8(3)21(5)19-6)18-14(23)9(4)22-7(2)10(15)12(20-22)13(16)17/h9,13H,1-5H3,(H,18,23) |
InChI Key |
YZBGDFQIJWCRIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C(C)N2C(=C(C(=N2)C(F)F)Br)C |
Origin of Product |
United States |
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